molecular formula C23H27N3O2S B3304792 2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 921875-16-3

2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3304792
CAS No.: 921875-16-3
M. Wt: 409.5 g/mol
InChI Key: PBEZZSXHXOWCPR-UHFFFAOYSA-N
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Description

2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and multiple aromatic rings, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the aromatic rings: This is usually done through Friedel-Crafts alkylation reactions, where the aromatic rings are introduced using alkyl halides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethylphenyl)sulfanyl]-1,4-dimethylbenzene
  • 2-[BIS(2,5-dimethylphenyl)methyl]-1,4-dimethylbenzene

Uniqueness

Compared to similar compounds, 2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide stands out due to its additional functional groups, such as the hydroxymethyl and imidazole moieties. These groups confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-16-5-8-19(9-6-16)11-24-22(28)13-26-21(14-27)12-25-23(26)29-15-20-10-17(2)4-7-18(20)3/h4-10,12,27H,11,13-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEZZSXHXOWCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=C(C=CC(=C3)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 2
2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 3
2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 5
2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

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